molecular formula C20H22N2O3 B7691661 N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide

N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide

Cat. No. B7691661
M. Wt: 338.4 g/mol
InChI Key: JZCMFILJJOHFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide, also known as FMA-1, is a chemical compound that is extensively studied for its potential applications in scientific research. FMA-1 is a derivative of hydroxyquinoline, which is a well-known compound with various biological activities.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is not fully understood. However, it has been proposed that N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide exerts its biological activities by inhibiting the activity of certain enzymes and proteins in the body. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and differentiation. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has some limitations. It is relatively insoluble in water, which may limit its use in certain types of experiments. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has not been extensively studied in vivo, which may limit its potential applications in clinical research.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential use as an anti-viral agent. Additionally, the development of new derivatives of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide with improved solubility and bioavailability may be an interesting avenue for future research.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is a promising compound with various potential applications in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has also been studied for its potential use in the treatment of neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in clinical research.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide involves the reaction of 2-hydroxy-3-(furan-2-ylmethyl)quinoline with 3-methylbutanoyl chloride in the presence of a base. The reaction yields N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide as a white solid with a purity of over 98%. The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(2)10-19(23)22(13-17-7-5-9-25-17)12-16-11-15-6-3-4-8-18(15)21-20(16)24/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCMFILJJOHFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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